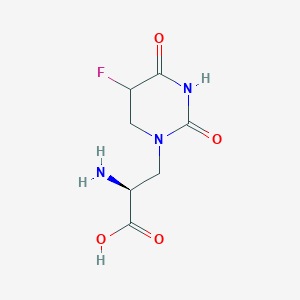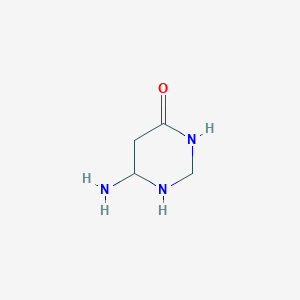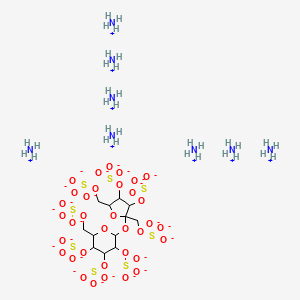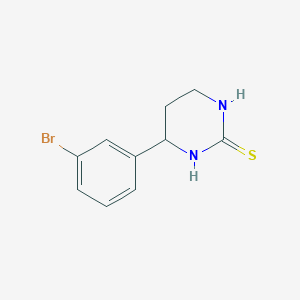
4-(3-Bromophenyl)-1,3-diazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-1,3-diazinane-2-thione is a heterocyclic compound featuring a bromophenyl group attached to a diazinane-2-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3-diazinane-2-thione typically involves the reaction of 3-bromobenzylamine with carbon disulfide and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired diazinane-2-thione ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-1,3-diazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1,3-diazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also facilitate interactions with specific receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenyl)-1,3-diazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(3-Bromophenyl)-1,3-thiazolidine-2-thione: Contains a thiazolidine ring instead of a diazinane ring.
4-(3-Bromophenyl)-1,3-oxazolidine-2-thione: Features an oxazolidine ring.
Uniqueness
4-(3-Bromophenyl)-1,3-diazinane-2-thione is unique due to its specific combination of a bromophenyl group and a diazinane-2-thione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H11BrN2S |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
4-(3-bromophenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H11BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-3,6,9H,4-5H2,(H2,12,13,14) |
InChI Key |
DIIOFJAGCHXYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)NC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


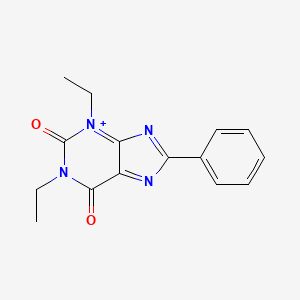
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
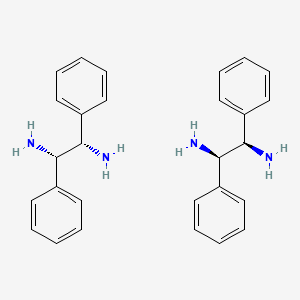
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)

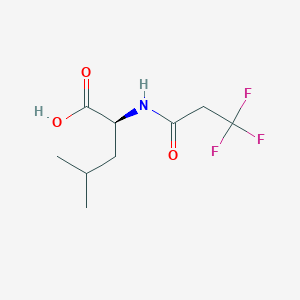
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)

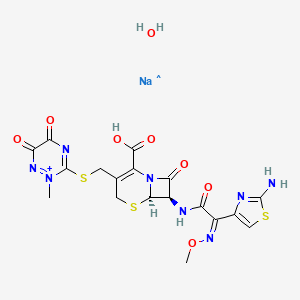

![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
